

# Oxcarbazepine-d4 certificate of analysis and purity.

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## Compound of Interest

Compound Name: Oxcarbazepine-d4

Cat. No.: B016642

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## In-Depth Technical Guide: Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oxcarbazepine-d4**, a deuterated analog of the anticonvulsant drug Oxcarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its certificate of analysis, purity, and the experimental protocols for its characterization.

## Certificate of Analysis and Purity

A Certificate of Analysis (CoA) for **Oxcarbazepine-d4** provides critical information regarding its identity, purity, and quality. While a specific CoA for a particular batch is lot-dependent, the following tables summarize the typical quantitative data found for **Oxcarbazepine-d4**, establishing a baseline for its quality assessment.

Table 1: Typical Physicochemical Properties of **Oxcarbazepine-d4**

Property	Specification
Appearance	White to Off-White Solid
Molecular Formula	C <sub>15</sub> H <sub>8</sub> D <sub>4</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	256.30 g/mol
CAS Number	1134188-71-8
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Table 2: Representative Purity and Impurity Profile of **Oxcarbazepine-d4**

Test	Method	Acceptance Criteria	Typical Result
Purity (by HPLC)	HPLC-UV	≥ 95%	> 98% <sup>[1]</sup>
Isotopic Purity (d4)	LC-MS	≥ 98%	> 99%
Related Substance A	HPLC-UV	≤ 0.15%	< 0.10%
Related Substance B	HPLC-UV	≤ 0.15%	< 0.10%
Any Unspecified Impurity	HPLC-UV	≤ 0.10%	< 0.05%
Total Impurities	HPLC-UV	≤ 0.5%	< 0.2%
Residual Solvents	GC-HS	As per ICH Q3C	Complies
Loss on Drying	TGA	≤ 1.0%	< 0.5%

## Experimental Protocols

Accurate determination of the purity and impurity profile of **Oxcarbazepine-d4** is crucial for its use in research and development. The following are detailed methodologies for key experiments.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of **Oxcarbazepine-d4** and the separation of its related impurities.

- Chromatographic System:
  - Column: C18, 4.6 mm x 150 mm, 5 µm particle size
  - Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.<sup>[2]</sup> The pH is adjusted to 3.5 with triethylamine.<sup>[2]</sup>
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - UV Detection: 254 nm
  - Injection Volume: 10 µL
- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh and dissolve **Oxcarbazepine-d4** reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
  - Sample Solution: Accurately weigh and dissolve the **Oxcarbazepine-d4** sample in the mobile phase to a final concentration of 0.1 mg/mL.
- Procedure:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the standard solution and record the chromatogram. The retention time for **Oxcarbazepine-d4** should be consistent.
  - Inject the sample solution and record the chromatogram.

- Calculate the purity of the sample by comparing the peak area of **Oxcarbazepine-d4** in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their relative peak areas.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

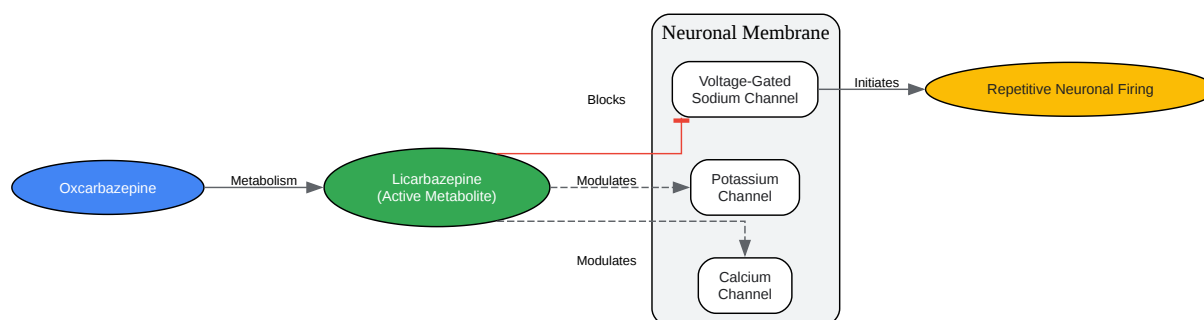
This method is employed to confirm the isotopic enrichment of deuterium in **Oxcarbazepine-d4**.

- Chromatographic System:
  - Column: C18, 2.1 mm x 50 mm, 1.8  $\mu$ m particle size
  - Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.3 mL/min
  - Column Temperature: 40 °C
- Mass Spectrometry System:
  - Ionization: Electrospray Ionization (ESI), positive mode
  - Scan Range: m/z 100-500
  - Monitored Ions:
    - Oxcarbazepine (unlabeled): m/z 253.1
    - **Oxcarbazepine-d4**: m/z 257.1
- Procedure:
  - Inject the sample solution into the LC-MS system.
  - Acquire the mass spectra for the peak corresponding to **Oxcarbazepine-d4**.

- Determine the isotopic purity by calculating the ratio of the ion intensity of the d4 species to the sum of intensities of all isotopic species (d0 to d4).

## Signaling Pathway and Analytical Workflow

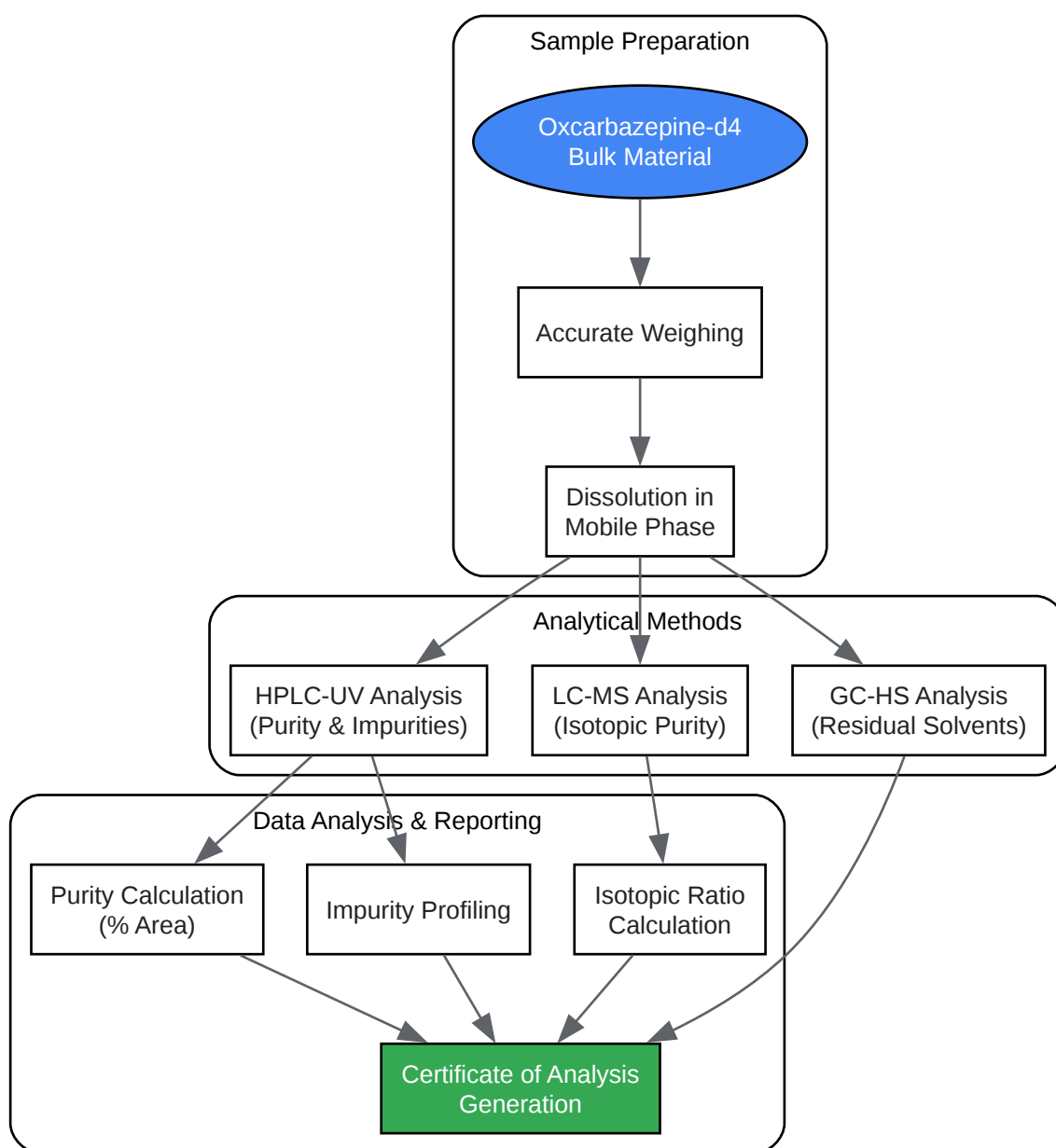
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### Mechanism of Action of Oxcarbazepine.

The primary mechanism of action of Oxcarbazepine involves the blockade of voltage-gated sodium channels by its active metabolite, lincarbazepine (MHD).[3][4][5] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses.[3][4] Additionally, modulation of potassium and calcium channels may contribute to its anticonvulsant effects.[4][5]



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#### Analytical Workflow for **Oxcarbazepine-d4**.

The analytical workflow for the quality control of **Oxcarbazepine-d4** begins with careful sample preparation, followed by a suite of analytical techniques to assess its purity, impurity profile, and isotopic enrichment. The data from these analyses are then compiled to generate a comprehensive Certificate of Analysis.

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